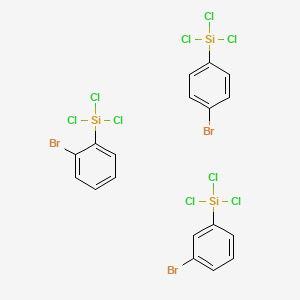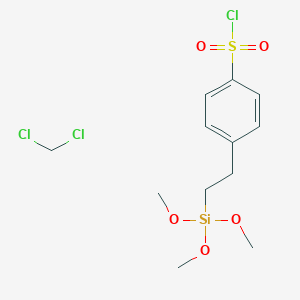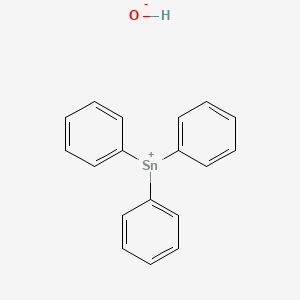![molecular formula C9H17ClSi B8037871 Bicyclo[2.2.1]heptane,2-(chlorodimethylsilyl)-](/img/structure/B8037871.png)
Bicyclo[2.2.1]heptane,2-(chlorodimethylsilyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[2.2.1]heptane,2-(chlorodimethylsilyl)-: is a compound that belongs to the class of bicyclic molecules. These molecules are characterized by having two joined rings, which can be either carbocyclic or heterocyclic. The bicyclo[2.2.1]heptane structure is a common scaffold in organic chemistry, often used in the synthesis of various bioactive compounds and materials .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[2.2.1]heptane derivatives typically involves cycloaddition reactions. One common method is the [4 + 2] cycloaddition reaction, which allows for the enantioselective synthesis of bicyclo[2.2.1]heptane-1-carboxylates under mild conditions . Another approach involves the photocatalytic cycloaddition reaction, which provides access to polysubstituted bicyclo[2.1.1]hexanes .
Industrial Production Methods: Industrial production of bicyclo[2.2.1]heptane derivatives often involves large-scale cycloaddition reactions, utilizing catalysts to enhance reaction efficiency and selectivity. The use of organocatalysts and transition-metal catalysts is common in these processes .
化学反应分析
Types of Reactions: Bicyclo[2.2.1]heptane,2-(chlorodimethylsilyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorodimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives, and reduction reactions can be used to modify the bicyclic scaffold.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized bicyclo[2.2.1]heptane derivatives .
科学研究应用
Chemistry: Bicyclo[2.2.1]heptane derivatives are used as building blocks in the synthesis of complex organic molecules. They serve as scaffolds for the development of new pharmaceuticals and materials .
Biology and Medicine: In medicinal chemistry, bicyclo[2.2.1]heptane derivatives have been explored for their potential as drug candidates. They exhibit various biological activities, including anti-cancer and anti-inflammatory properties .
Industry: In the industrial sector, these compounds are used in the production of polymers and advanced materials. Their unique structural properties make them valuable in the development of high-performance materials .
作用机制
The mechanism of action of bicyclo[2.2.1]heptane,2-(chlorodimethylsilyl)- involves its interaction with specific molecular targets. For example, certain derivatives of bicyclo[2.2.1]heptane have been shown to act as antagonists of chemokine receptors, such as CXCR2, which play a role in cancer metastasis . The compound’s effects are mediated through its binding to these receptors, inhibiting their activity and thereby exerting therapeutic effects.
相似化合物的比较
Norbornane (Bicyclo[2.2.1]heptane): A structurally similar compound used as a scaffold in organic synthesis.
Uniqueness: Bicyclo[2.2.1]heptane,2-(chlorodimethylsilyl)- is unique due to the presence of the chlorodimethylsilyl group, which imparts distinct chemical reactivity and potential for functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules and materials .
属性
IUPAC Name |
[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-chloro-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClSi/c1-11(2,10)9-6-7-3-4-8(9)5-7/h7-9H,3-6H2,1-2H3/t7-,8+,9?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUCQARMOIYBBG-ZQTLJVIJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1CC2CCC1C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C1C[C@H]2CC[C@@H]1C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-Benzyl-7-azatetracyclo[6.2.1.02,6.04,10]undecane-5,9-diol](/img/structure/B8037791.png)
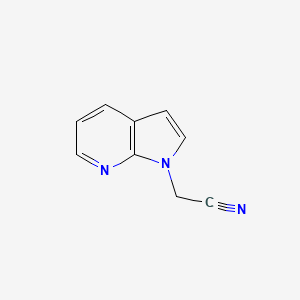
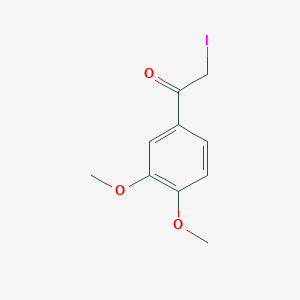
![1-[2-Hydroxy-6-(2-phenylethoxy)phenyl]ethanone](/img/structure/B8037810.png)
![Methyl 3-{[4-(benzyloxy)benzoyl]amino}-4-(cyclohexylamino)benzoate](/img/structure/B8037815.png)
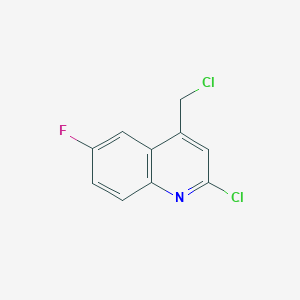

![(2R,3S,4R,5R,8R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one;dihydrate](/img/structure/B8037848.png)
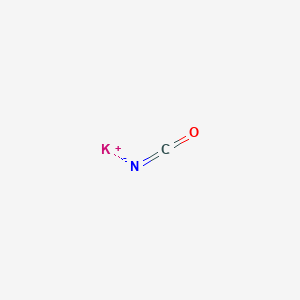
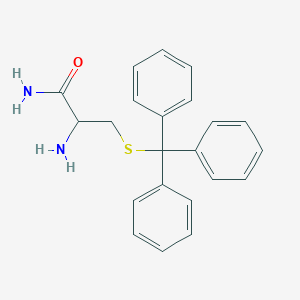
![(2R)-6-[[Amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B8037867.png)
